molecular formula C27H29N5O2S2 B12146136 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12146136
M. Wt: 519.7 g/mol
InChI Key: OKSPVHJOMYTHFN-PYCFMQQDSA-N
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Description

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure that combines several functional groups, making it a versatile candidate for various chemical reactions and biological activities.

Preparation Methods

The synthesis of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the thiazolidinone ring, followed by the introduction of the pyridopyrimidinone moiety. The final step involves the addition of the phenylpiperazine group. Industrial production methods may involve optimizing these steps to increase yield and reduce costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen or the thiazolidinone sulfur. Common reagents and conditions for these reactions include acidic or basic environments, solvents like methanol or dichloromethane, and catalysts such as palladium on carbon. .

Scientific Research Applications

3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar compounds include other pyridopyrimidinone derivatives and thiazolidinone-based molecules. Compared to these, 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C27H29N5O2S2

Molecular Weight

519.7 g/mol

IUPAC Name

(5Z)-3-butyl-5-[[9-methyl-4-oxo-2-(4-phenylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O2S2/c1-3-4-12-32-26(34)22(36-27(32)35)18-21-24(28-23-19(2)9-8-13-31(23)25(21)33)30-16-14-29(15-17-30)20-10-6-5-7-11-20/h5-11,13,18H,3-4,12,14-17H2,1-2H3/b22-18-

InChI Key

OKSPVHJOMYTHFN-PYCFMQQDSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCN(CC4)C5=CC=CC=C5)SC1=S

Origin of Product

United States

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